molecular formula C6H13NO2 B189849 N-Methoxy-N-methylbutanamide CAS No. 109480-78-6

N-Methoxy-N-methylbutanamide

Cat. No. B189849
M. Wt: 131.17 g/mol
InChI Key: KHNDGDMDYRDYBR-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylbutanamide is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as N-Methoxy-N-methylbutyramide and Butanamide, N-methoxy-N-methyl .


Synthesis Analysis

N-Methoxy-N-methylamides can be prepared by the acylation of acid halides, acyl cyanides, esters, lactones, activated amides, and mesyl carboxylates with N,O-dimethylhydroxylamine hydrochloride . A one-pot method for the synthesis of N-Methoxy-N-methylamides from carboxylic acids has also been reported .


Molecular Structure Analysis

The molecular weight of N-Methoxy-N-methylbutanamide is 131.17 g/mol . The InChI code for this compound is 1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3 .


Chemical Reactions Analysis

N-Methoxy-N-methylamides have been used in various chemical transformations. For instance, they have been employed in the synthesis of Weinreb and MAP amides from aromatic, aliphatic carboxylic acids, and amino acids .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylbutanamide is predicted to have a boiling point of 144.1±23.0 °C and a density of 0.948±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

N-Methoxy-N-methylbutanamide is a chemical compound with the molecular formula C6H13NO2 . It is a colorless to almost colorless clear liquid . This compound has a specific gravity of 0.96 and a refractive index of 1.43 . It is considered a flammable liquid and vapor .

  • Synthesis of Aryl Weinreb Amides

    • Field : Organic Chemistry
    • Application : N-Methoxy-N-methyl amides, also known as Weinreb amides, have been widely used as flexible synthetic intermediates in organic synthesis . They afford rapid access to ketones on treatment with Grignard and organolithium reagents, and aldehydes with LiAlH4 .
    • Method : The synthesis of aromatic a,b-unsaturated Weinreb amides is achieved via the Heck coupling of aryl halides and N-methoxy-N-methylacrylamide . The use of microwave irradiation reduces reaction times from 3 hours (thermal) to 5–15 minutes with no substantive effect on reaction outcome .
  • 4-Chloro-N-methoxy-N-methylbutanamide

    • Field : Chemical Synthesis
    • Application : 4-Chloro-N-methoxy-N-methylbutanamide, a compound structurally similar to N-Methoxy-N-methylbutanamide, is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of the application are not specified in the source .
  • Synthesis of Aryl Weinreb Amides

    • Field : Organic Chemistry
    • Application : N-Methoxy-N-methyl amides, also known as Weinreb amides, have been widely used as flexible synthetic intermediates in organic synthesis . They afford rapid access to ketones on treatment with Grignard and organolithium reagents, and aldehydes with LiAlH4 .
    • Method : The synthesis of aromatic a,b-unsaturated Weinreb amides is achieved via the Heck coupling of aryl halides and N-methoxy-N-methylacrylamide . The use of microwave irradiation reduces reaction times from 3 hours (thermal) to 5–15 minutes with no substantive effect on reaction outcome .
  • 4-Chloro-N-methoxy-N-methylbutanamide

    • Field : Chemical Synthesis
    • Application : 4-Chloro-N-methoxy-N-methylbutanamide, a compound structurally similar to N-Methoxy-N-methylbutanamide, is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of the application are not specified in the source .

Safety And Hazards

N-Methoxy-N-methylbutanamide is classified as a Category 3 flammable liquid . It is also moisture sensitive .

Future Directions

N-Methoxy-N-methylamides have been found to be versatile directing groups for palladium-, rhodium-, and ruthenium-catalyzed C−H bond activations . This suggests potential future applications in the field of organic synthesis.

properties

IUPAC Name

N-methoxy-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNDGDMDYRDYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547182
Record name N-Methoxy-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylbutanamide

CAS RN

109480-78-6
Record name N-Methoxy-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methylbutyramide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Pyridine (100 mL) was cooled to 0° C., and N,O-dimethylhydroxylamine hydrochloride (20.14 g, 206 mmol) was added with stirring. This solution was stirred for 10 minutes, and then a solution of butyryl chloride (19.5 ml, 20 g, 188 mmol) dissolved in 50 ml methylene chloride was added via addition funnel over 30 minutes. A precipitate formed after 5 minutes. This suspension was stirred and allowed to warm to room temperature. Stirring was continued for 2.0 hours, and the reaction was diluted with water, extracted with methylene chloride twice. The methylene chloride layers were combined and washed with 1 N HCl twice and once with brine. Diethyl ether (100 mL) was added to facilitate emulsion separation, and the organic layer was separated and washed with saturated bicarbonate solution, brine, and dried over magnesium sulfate. The solution was filtered and the solvent removed in vacuo to give N-Methoxy-N-methyl-butyramide as an oil (22.1 g, 89%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.14 g
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of butanoic acid (1.01 g, 0.0115 mol) and N,O-dimethylhydroxylamine hydrochloride (1.12 g, 0.0115 mol) in DCM (50 mL) was added benzotriazol-1-yloxytris(dimethylamino)-phosphonium hexafluorophosphate (5.6 g, 0.013 mol) and TEA (3.2 mL, 0.023 mol). The mixture was stirred overnight at room temperature. The solution was then washed with water and brine, dried over sodium sulfate, and concentrated in vacuo. The crude product was purified by flash column chromatography (ether/hexanes). The solvent was removed (235 mbar/40° C.) to afford the product (1.33 g, 88%). 1H NMR (300 MHz, CDCl3): δ □3.68 (s, 3H), 3.18 (s, 3H), 2.40 (t, 2H), 1.74-1.59 (m, 2H), 0.96 (t, 3H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

To a stirred solution of butanoyl chloride (5.33 g, 50 mmol) and N,O-dimethylhydroxylamine (5.36 g, 55.0 mmol) in DCM (100 mL) at 0° C., was added dropwise pyridine (8.90 mL, 110 mmol). The resulting mixture was stirred for 1.5 h at RT, followed by work-up using aqueous HCl (2.0M) (100 mL) and DCM (200 mL), to afford the title compound (6.02 g) which was carried over to next step without further purification. LCMS (B) m/z: 132 [M+1]+, Rt 1.74 min.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
P Sawatzki, T Mikeska, M Nieger, H Hupfer… - … Section E: Structure …, 2002 - scripts.iucr.org
In the solid state the title compound, C11H22N2O4, is in an antiperiplanar conformation. The conformation of the compound shows no similarity with the synclinal conformation of the …
Number of citations: 3 scripts.iucr.org
AK Malde, SA Khedkar… - Journal of Chemical Theory …, 2006 - ACS Publications
… have reported the X-ray crystal structure of 2(S)-N-tert-butoxycarbonylamino-N-methoxy-N-methylbutanamide (Figure 3, 7). In both these structures the NMA-NOM segment has close …
Number of citations: 6 pubs.acs.org
K Iseki, D Asada, Y Kuroki - Journal of fluorine chemistry, 1999 - Elsevier
The stereoselective synthesis of α,α-difluoro-β-hydroxyketones of high enantiomeric purity is described starting from optically active α,α-difluoro-β-hydroxy esters. The esters were …
Number of citations: 32 www.sciencedirect.com
J Diehl, R Brückner - European Journal of Organic Chemistry, 2017 - Wiley Online Library
An established route to enantiomerically pure β‐hydroxy ketones proceeds through the asymmetric hydrogenation of β‐keto esters, an ester/amide exchange, and the use of the …
Y Yamamoto, H Sakai, J Yuasa, Y Araki… - The Journal of …, 2016 - ACS Publications
… DBT and N-methoxy-N-methylbutanamide were synthesized using the reported synthetic … The solution was stirred for 1 h at 0 C, and then N-methoxy-N-methylbutanamide (1.10 g, 8.33 …
Number of citations: 53 pubs.acs.org
A Fournial, T Ranaivondrambola, M Mathé‐Allainmat… - 2010 - Wiley Online Library
… 4,4-Diethoxy-N-methoxy-N-methylbutanamide (13): Ozone … 4,4-diethoxy-N-methoxy-N-methylbutanamide (13; 840 mg, 30 … of 4,4-diethoxy-N-methoxy-N-methylbutanamide (13; 863 mg, …
N Plobeck, D Delorme, ZY Wei, H Yang… - Journal of medicinal …, 2000 - ACS Publications
… The ketone functionality was introduced by lithium−halogen exchange on 39 using n-BuLi in THF followed by addition of 2-ethyl-N-methoxy-N-methylbutanamide 17 to give the …
Number of citations: 130 pubs.acs.org
T Murata, T Kawanishi, A Sekiguchi, R Ishikawa, K Ono… - Molecules, 2018 - mdpi.com
Various optically active 2-hydroxyamide derivatives are produced based on the kinetic resolution of racemic 2-hydroxyamides with a diphenylacetyl component and (R)-…
Number of citations: 10 www.mdpi.com
ME Bolitho, LJ Perez, MJ Koch, WL Ng… - Bioorganic & medicinal …, 2011 - Elsevier
… To a solution of (S)-2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylbutanamide (0.1 M in THF) at 0 C was added the appropriate alkylmagnesium bromide (4 equiv). The reaction …
Number of citations: 32 www.sciencedirect.com
M Rui, G Rossino, S Coniglio, S Monteleone… - European Journal of …, 2018 - Elsevier
… By following the General Procedure, starting from 4-chloro-N-methoxy-N-methylbutanamide (166 mg, 1.00 mmol, 1.0 equiv), K 2 CO 3 (207 mg, 1.5 mmol, 1.5 equiv), 4-benzylpiperidine (…
Number of citations: 15 www.sciencedirect.com

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